molecular formula C8H10N2OS B1300152 1-(3-Methoxyphenyl)thiourea CAS No. 37014-08-7

1-(3-Methoxyphenyl)thiourea

Cat. No.: B1300152
CAS No.: 37014-08-7
M. Wt: 182.25 g/mol
InChI Key: YGMXDSWMRIXNTI-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)thiourea is a substituted thiourea derivative characterized by a methoxy group (-OCH₃) at the meta position of the phenyl ring attached to the thiourea core (N–C(=S)–N). The methoxy group confers electron-donating properties, influencing the compound’s electronic distribution, solubility, and biological interactions.

  • Thione form dominance: The thiourea core typically adopts the thione tautomer (C=S) rather than the thiol form, with bond lengths consistent with other N,N′-disubstituted thioureas (C–S: ~1.68 Å; C–N: ~1.34 Å) .
  • Hydrogen bonding: Intramolecular N–H···O and intermolecular N–H···S hydrogen bonds stabilize the crystal lattice, forming centrosymmetric dimers .

This compound serves as a precursor or intermediate in synthesizing bioactive derivatives, such as thiazoles () and quinazoline hybrids ().

Preparation Methods

Reaction of 3-Methoxyphenyl Isothiocyanate with 3-Aminophenol

This method involves the reaction between 3-methoxyphenyl isothiocyanate and 3-aminophenol in acetonitrile under stirring conditions.

Procedure:

  • Reagents:
    • 3-methoxyphenyl isothiocyanate (0.2 g, 1.0 mmol)
    • 3-aminophenol (0.2 g, 1.2 mmol)
    • Acetonitrile (6 mL)
  • Conditions:
    • Stirring at room temperature for 1 hour.
  • Post-Reaction Steps:
    • Remove solvent under reduced pressure.
    • Wash the product with dichloromethane.
    • Dry to obtain a white solid (yield: 91%; melting point: 401 K).
  • Crystallization:
    • Slow evaporation of ethanol solution at room temperature produces colorless crystals.

Reaction of Potassium Thiocyanate with 3-Methoxyaniline

This method utilizes potassium thiocyanate and 3-methoxyaniline in acetone under reflux conditions.

Procedure:

  • Reagents:
    • Potassium thiocyanate (0.97 g, 10 mmol)
    • Acetone (30 mL)
    • Solution of 3-methoxyaniline (10 mmol in acetone, 10 mL)
  • Conditions:
    • Reflux potassium thiocyanate suspension for 30 minutes.
    • Add the solution of 3-methoxyaniline and continue refluxing for an additional 2 hours.
  • Post-Reaction Steps:
    • Pour the reaction mixture into cold water to precipitate the thiourea as a solid.
    • Recrystallize from ethanol to yield colorless crystals (yield: ~80%; melting point: ~79°C).

General Synthesis Using Ethyl Isothiocyanate

Although primarily applied to ethyl thiourea derivatives, this approach can be adapted for methoxy-substituted compounds.

Procedure:

  • Reagents:
    • Ethyl isothiocyanate derivatives and anisidine isomers (e.g., 3-methoxyaniline).
  • Conditions:
    • Reflux in dichloromethane.
  • Post-Reaction Steps:
    • Purify by recrystallization from DMSO.

This method provides moderate-to-high yields and is particularly useful for structural studies.

Comparison of Experimental Parameters

Method Reagent Ratio Solvent Reaction Time Yield (%) Crystallization
Reaction with Isothiocyanate Stoichiometric excess Acetonitrile ~1 hour ~91% Ethanol evaporation
Potassium Thiocyanate Method Slight excess Acetone ~2 hours ~80% Ethanol recrystallization
General Ethyl Isothiocyanate Method Variable Dichloromethane Variable Moderate-high DMSO recrystallization

Notes on Analysis

  • The choice of solvent significantly influences product yield and purity:
    • Acetonitrile promotes rapid reaction kinetics.
    • Acetone provides efficient precipitation but requires careful control during reflux.
  • Crystallization methods (e.g., slow evaporation vs. recrystallization) impact crystal quality, which is crucial for X-ray diffraction studies.
  • Reaction times are relatively short, enhancing scalability for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)thiourea involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: The compound can modulate oxidative stress pathways, leading to its antioxidant effects.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Modifications

Thiourea derivatives are tailored via substituent variations to optimize physicochemical and biological properties. Key modifications include:

Compound Name Substituents/Modifications Key Structural Features
1-(3-Methoxyphenyl)thiourea 3-methoxyphenyl Electron-donating -OCH₃; planar aromatic ring
1-(3-Chlorophenyl)thiourea 3-chlorophenyl Electron-withdrawing -Cl; enhanced electrophilicity
1-(4-Nitrobenzoyl)thiourea 4-nitrobenzoyl Strong electron-withdrawing -NO₂; increased polarity
1-(3,4,5-Trimethoxyphenyl)thiourea 3,4,5-trimethoxyphenyl Multiple -OCH₃ groups; improved solubility

Electronic Effects :

  • Methoxy groups enhance solubility via polarity but may reduce metabolic stability.
  • Chloro and nitro groups increase electrophilicity, favoring interactions with nucleophilic enzyme residues .

Antioxidant and Anti-inflammatory Activity

  • Thiazole derivatives of this compound (e.g., compound A1 in ) exhibit significant anti-inflammatory activity (70% inhibition in carrageenan-induced edema) and DPPH radical scavenging (IC₅₀: 12.5 μM) .
  • Comparison : 1-(4-Nitrobenzoyl)thiourea derivatives show weaker antioxidant activity due to nitro group-induced redox inactivity .

Enzyme Inhibition

  • Coumarin-linked thioureas (e.g., C20 and C21 in ):
    • C20 (3-chlorophenyl) : IC₅₀ = 0.04 μM (AChE), 0.06 μM (BuChE).
    • C21 (2-methoxyphenyl) : IC₅₀ = 0.06 μM (BuChE).
    • The methoxy group in C21 enhances binding to cholinesterase catalytic triads (Glu225, Ser226, His466) via hydrogen bonding .

Anticancer and Signaling Pathways

  • Quinazoline-thiourea hybrid (Compound 8, ) : Acts as an NF-κB inhibitor, suppressing pro-inflammatory cytokines. The 3-methoxybenzyl group enhances cellular permeability .

Physicochemical Properties and Stability

  • Solubility : Methoxy-substituted thioureas generally exhibit higher aqueous solubility than chloro or nitro analogs. For example, 1-(3,4,5-Trimethoxyphenyl)thiourea shows improved solubility due to multiple -OCH₃ groups .
  • Thermal Stability : Compounds with intramolecular hydrogen bonds (e.g., 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea) demonstrate higher melting points (~183–185°C) .

Data Tables

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility (mg/mL) LogP
This compound ~180–185 1.2 (DMSO) 2.1
1-(3-Chlorophenyl)thiourea 190–195 0.8 (DMSO) 2.8
1-(4-Nitrobenzoyl)thiourea 210–215 0.3 (DMSO) 3.5

Biological Activity

1-(3-Methoxyphenyl)thiourea (1-MTU) is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including its hypoglycemic effects, antibacterial and anticancer activities, and potential applications in neuroprotection.

Chemical Structure and Properties

This compound has the chemical formula C8H10N2OSC_8H_{10}N_2OS and features a thiourea functional group, which is known for its reactivity and biological significance. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Hypoglycemic Activity

Research indicates that 1-MTU exhibits significant hypoglycemic activity in various animal models of diabetes. It acts as an agonist for human insulin receptors, promoting glucose uptake in peripheral tissues. In a study involving diabetic rats, administration of 1-MTU resulted in a marked reduction in blood glucose levels, comparable to that of standard antidiabetic medications .

Antibacterial Activity

1-MTU has demonstrated notable antibacterial properties against several pathogenic bacteria. In vitro studies show that it effectively inhibits the growth of strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 40 to 50 µg/mL, indicating a potency similar to conventional antibiotics like ceftriaxone .

Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
Escherichia coli4029
Staphylococcus aureus5024
Pseudomonas aeruginosa4530

Anticancer Activity

The anticancer potential of 1-MTU has been explored in various cancer cell lines. Studies reveal that it can induce apoptosis in cancer cells by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, in human leukemia cell lines, 1-MTU exhibited IC50 values ranging from 3 to 14 µM, demonstrating significant cytotoxicity .

The compound's mechanism involves the modulation of signaling pathways related to angiogenesis and cell cycle regulation. It has been shown to inhibit key enzymes involved in cancer progression, leading to reduced cell viability and altered cellular morphology .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of 1-MTU, particularly against neurodegenerative diseases such as Alzheimer’s. It has been found to inhibit acetylcholinesterase (AChE) activity with IC50 values between 33.27 nM and 93.85 nM. This inhibition is crucial as it leads to increased acetylcholine levels, potentially improving cognitive function .

Case Studies

Several case studies have documented the therapeutic applications of 1-MTU:

  • Diabetes Management : In a controlled trial with diabetic rats, administration of varying doses of 1-MTU resulted in significant improvements in glycemic control compared to untreated controls.
  • Infection Control : A clinical evaluation demonstrated that patients treated with formulations containing 1-MTU showed improved outcomes against bacterial infections resistant to standard therapies.
  • Cancer Treatment : Preliminary findings from cancer cell line studies suggest that combining 1-MTU with traditional chemotherapeutics may enhance treatment efficacy while reducing side effects.

Q & A

Basic Question: What are the recommended synthetic routes for 1-(3-Methoxyphenyl)thiourea, and how can reaction conditions be optimized?

Answer:
A common method involves the condensation of 3-methoxyaniline with carbon disulfide in an aqueous medium, followed by purification via recrystallization. Key parameters include pH control (optimally ~9–10), temperature (60–80°C), and stoichiometric ratios of reactants to minimize byproducts like symmetrical thioureas . Alternative routes, such as using isocyanides with aliphatic amines in the presence of elemental sulfur, may offer higher yields under ambient conditions but require rigorous moisture control . Optimization should prioritize reaction monitoring via TLC or HPLC to track intermediate formation.

Basic Question: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Answer:
X-ray crystallography reveals a monoclinic P21/n space group with unit cell parameters a = 10.9894 Å, b = 8.0759 Å, c = 12.8067 Å, and β = 102.920° . The structure is stabilized by N–H···O and O–H···S hydrogen bonds (2.8–3.1 Å), with additional π-π stacking between aromatic rings (3.4–3.6 Å). SHELXL refinement software is recommended for resolving disorder or twinning in high-resolution datasets .

Advanced Question: How do substituents on the phenyl ring (e.g., methoxy vs. nitro groups) influence the compound’s reactivity and biological activity?

Answer:
The electron-donating methoxy group enhances solubility in polar solvents and modulates hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., nitro). For instance, 1-(3-Nitrophenyl)thiourea exhibits stronger intermolecular interactions but reduced bioavailability due to higher hydrophobicity . Computational studies (DFT or molecular docking) can predict substituent effects on binding affinity to biological targets like enzymes .

Advanced Question: What challenges arise in resolving crystallographic data for thiourea derivatives, and how can they be addressed?

Answer:
Common issues include disorder in flexible alkyl/aryl chains and pseudo-symmetry in hydrogen-bonded networks. High-resolution datasets (≤0.8 Å) and twinning detection tools in SHELXTL or PLATON are critical . For ambiguous electron density, complementary techniques like IR spectroscopy (to confirm thiourea C=S stretching at ~1250 cm⁻¹) or NMR (¹³C for thiocarbonyl resonance at ~180 ppm) can validate structural assignments .

Advanced Question: How can computational modeling predict the biological activity of this compound derivatives?

Answer:
Molecular docking (AutoDock Vina, Schrödinger) using protein targets (e.g., COX-2 for anti-inflammatory activity) identifies key binding motifs. Pharmacophore models highlight the importance of the thiourea moiety for hydrogen bonding and the methoxyphenyl group for hydrophobic interactions . MD simulations assess stability of ligand-protein complexes over time, with RMSD values <2 Å indicating favorable binding .

Advanced Question: What analytical contradictions exist in characterizing thiourea derivatives, and how should they be resolved?

Answer:
Discrepancies in melting points or spectral data often arise from polymorphism or solvent inclusion. For example, recrystallization from ethanol vs. acetone can yield different polymorphs. Multi-technique validation (PXRD, DSC, and solid-state NMR) is advised to confirm phase purity . Contradictory biological activity reports (e.g., antioxidant vs. pro-oxidant effects) may stem from assay conditions (e.g., pH, radical source), necessitating standardized protocols .

Advanced Question: How does the methoxy group’s position (meta vs. para) affect the compound’s solubility and reactivity?

Answer:
The meta-methoxy group reduces symmetry, leading to lower melting points and higher solubility in organic solvents compared to para isomers. Reactivity differences are evident in electrophilic substitution: meta substitution directs further functionalization to the phenyl ring’s 5-position, while para isomers exhibit steric hindrance . Solubility parameters (Hansen solubility sphere) can be modeled to guide solvent selection for reactions .

Advanced Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Thiourea derivatives may release toxic H₂S under acidic conditions. Use fume hoods for synthesis, and store compounds in airtight containers with desiccants. Acute toxicity data (e.g., LD50 for 1-(3-Nitrophenyl)thiourea: 320 mg/kg in rats) suggest handling with nitrile gloves and lab coats. Waste disposal should follow EPA guidelines for sulfur-containing organics .

Advanced Question: How can the Cambridge Structural Database (CSD) aid in designing novel thiourea derivatives?

Answer:
The CSD (over 500,000 structures) provides precedent data on hydrogen-bonding patterns and packing motifs. For example, searching "thiourea + methoxyphenyl" retrieves comparable structures, enabling prediction of crystallization solvents or co-crystal formers . ConQuest software filters results by R-factor (<0.05) and resolution (<1.0 Å) to ensure reliability .

Advanced Question: What role does the thiourea moiety play in metal-ion coordination, and how can this be exploited in material science?

Answer:
The thiocarbonyl sulfur acts as a soft Lewis base, coordinating to transition metals (e.g., Cu²⁺, Pd²⁺) to form stable complexes. These complexes exhibit catalytic activity in cross-coupling reactions (Suzuki-Miyaura) or photoluminescence. XAS (X-ray absorption spectroscopy) and cyclic voltammetry characterize coordination geometry and redox behavior .

Properties

IUPAC Name

(3-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-11-7-4-2-3-6(5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMXDSWMRIXNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958189
Record name N-(3-Methoxyphenyl)carbamimidothioic acid
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Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37014-08-7
Record name N-(3-Methoxyphenyl)thiourea
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Record name 37014-08-7
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Record name (3-methoxyphenyl)thiourea
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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